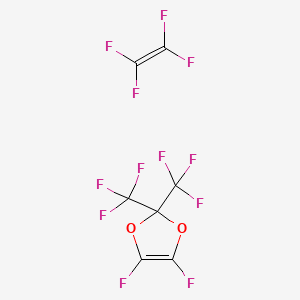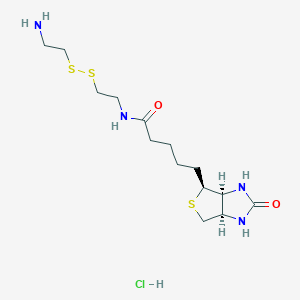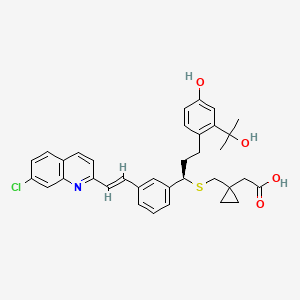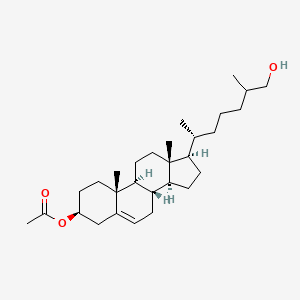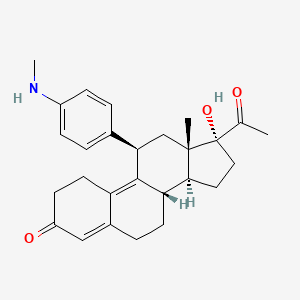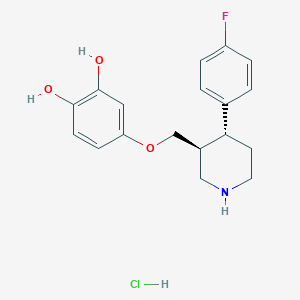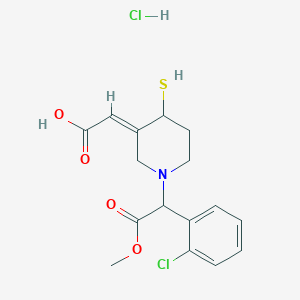![molecular formula C₃₆H₄₉NO₁₃ B1141320 [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate CAS No. 160972-48-5](/img/structure/B1141320.png)
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the absence of the benzoyl group, which differentiates it from its parent compound. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research .
Mechanism of Action
Target of Action
Desbenzoyl Docetaxel, a derivative of Docetaxel, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Desbenzoyl Docetaxel interacts with its targets, the microtubules, by binding to β-tubulin . This binding stabilizes the microtubule structures and inhibits their depolymerization . As a result, the normal function of microtubules is disrupted, leading to the prevention of cell division and promotion of cell death .
Biochemical Pathways
The primary biochemical pathway affected by Desbenzoyl Docetaxel is the dynamic assembly and disassembly of microtubules . By stabilizing microtubules and preventing their depolymerization, Desbenzoyl Docetaxel disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest and ultimately triggers apoptosis, or programmed cell death .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Desbenzoyl Docetaxel are crucial in determining its bioavailability. It is also known to have a high protein binding affinity . These properties likely influence the bioavailability of Desbenzoyl Docetaxel.
Result of Action
The molecular and cellular effects of Desbenzoyl Docetaxel’s action primarily involve the inhibition of cell division and induction of apoptosis . By disrupting microtubule dynamics, Desbenzoyl Docetaxel prevents the normal progression of the cell cycle, leading to cell cycle arrest . This arrest, in turn, triggers programmed cell death or apoptosis, thereby exerting its cytotoxic effects .
Action Environment
The action, efficacy, and stability of Desbenzoyl Docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact its action through drug-drug interactions . Additionally, the physiological environment, such as the pH and presence of certain enzymes, can affect the stability and activity of Desbenzoyl Docetaxel.
Biochemical Analysis
Biochemical Properties
Desbenzoyl Docetaxel, like its parent compound Docetaxel, is believed to interact with microtubules . It binds to microtubules with high affinity, preventing cell division and promoting cell death . This interaction disrupts the normal function of microtubules, thereby stopping cell division .
Cellular Effects
Desbenzoyl Docetaxel, through its interaction with microtubules, can have profound effects on cellular processes. It can influence cell function by disrupting the normal cell cycle, particularly at the mitotic phase . This disruption can lead to apoptosis, or programmed cell death . The compound can also have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Desbenzoyl Docetaxel involves its binding to microtubules . This binding disrupts the normal function of microtubules, preventing cell division . The compound does not interact with dimeric tubulin , but its binding to microtubules can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Desbenzoyl Docetaxel can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Desbenzoyl Docetaxel can vary with different dosages in animal models . A study found that some dosages of Docetaxel were lethal in rats
Metabolic Pathways
Desbenzoyl Docetaxel is metabolized in the liver by the cytochrome P450 (CYP)3A4 system . The compound is excreted primarily through the bile duct, with minimal renal excretion .
Transport and Distribution
Desbenzoyl Docetaxel is widely distributed in tissues . The compound is transported and distributed within cells and tissues primarily because of hepatic metabolism by the CYP3A4 system and biliary excretion .
Subcellular Localization
Given its parent compound Docetaxel’s mechanism of action involving microtubules , it can be inferred that Desbenzoyl Docetaxel may also localize to areas in the cell where microtubules are abundant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate typically involves the selective removal of the benzoyl group from Docetaxel. This can be achieved through various chemical reactions, including hydrolysis and reduction. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective removal of the benzoyl group without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacokinetic and pharmacodynamic properties of chemotherapeutic agents.
Biology: Employed in cell culture studies to investigate its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential alternative to Docetaxel in cancer therapy, particularly in cases where resistance to Docetaxel has developed.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the side effects of chemotherapeutic agents
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, known for its potent antineoplastic activity.
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancer types
Uniqueness
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is unique due to the absence of the benzoyl group, which can influence its solubility, stability, and interaction with biological targets. This structural modification may result in different pharmacokinetic and pharmacodynamic profiles compared to other taxane derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29?,34+,35-,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDHCOGJTZHCET-DJRRHBOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

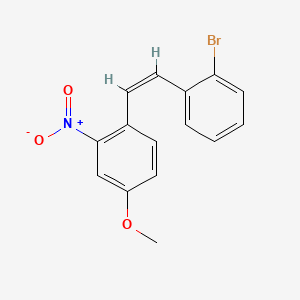


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)
